molecular formula C11H18N2O4 B8130711 tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate

tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate

Cat. No.: B8130711
M. Wt: 242.27 g/mol
InChI Key: LPFICZLOTUJPDN-UHFFFAOYSA-N
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Description

tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate is an organic compound that features a tert-butyl group, a nitro group, and a carbamate group attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-nitrocyclohex-3-en-1-yl)carbamate typically involves the protection of an amino group using tert-butyl carbamate. The process begins with the formation of the carbamate by reacting tert-butyl chloroformate with the amine group of 4-nitrocyclohex-3-en-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (4-nitrocyclohex-3-en-1-yl)carbamate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamate group can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-nitrocyclohex-3-en-1-yl)carbamate is unique due to the combination of the tert-butyl, nitro, and carbamate groups on a cyclohexene ring.

Properties

IUPAC Name

tert-butyl N-(4-nitrocyclohex-3-en-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h6,8H,4-5,7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFICZLOTUJPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=CC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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